Ethyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Description

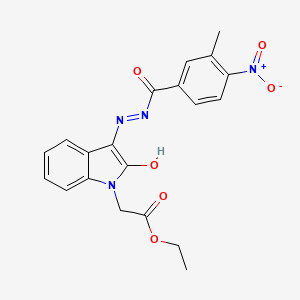

Ethyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate (CAS 624725-35-5) is a synthetic hydrazono-indole derivative featuring a 3-methyl-4-nitrobenzoyl group and an ethyl ester moiety. Its molecular formula is C₂₀H₁₇N₃O₆ (MW: 395.37 g/mol), characterized by a planar indolinone core, a hydrazone linker, and a nitro-substituted aromatic system.

Properties

CAS No. |

624725-35-5 |

|---|---|

Molecular Formula |

C20H18N4O6 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

ethyl 2-[2-hydroxy-3-[(3-methyl-4-nitrobenzoyl)diazenyl]indol-1-yl]acetate |

InChI |

InChI=1S/C20H18N4O6/c1-3-30-17(25)11-23-16-7-5-4-6-14(16)18(20(23)27)21-22-19(26)13-8-9-15(24(28)29)12(2)10-13/h4-10,27H,3,11H2,1-2H3 |

InChI Key |

HMDHUMABUTYSPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

The synthesis of SALOR-INT L365513-1EA involves several steps. One common synthetic route includes the reaction of 3-methyl-4-nitrobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-oxo-2,3-dihydro-1H-indole-3-acetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

SALOR-INT L365513-1EA undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SALOR-INT L365513-1EA has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of SALOR-INT L365513-1EA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Spectroscopic and Analytical Data

- Elemental Analysis : The target compound’s purity is confirmed by close agreement between calculated and observed C, H, N values (e.g., C: 44.33% calc. vs. 44.21% found in related compounds) .

- IR Spectroscopy: Hydrazono (C=N) stretches appear at ~1600–1630 cm⁻¹, while ester C=O absorbs at ~1730–1740 cm⁻¹ across analogs .

- NMR: Indolinone protons resonate at δ 6.8–7.5 ppm, with hydrazone NH signals near δ 10–12 ppm in DMSO-d₆ .

Biological Activity

Ethyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a hydrazone linkage and an indoline moiety, suggest various biological activities that warrant detailed exploration. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 410.4 g/mol

- IUPAC Name : Ethyl 2-[2-hydroxy-3-[(3-methyl-4-nitrobenzoyl)diazenyl]indol-1-yl]acetate

The compound's structure features a hydrazone functional group, which is known for its reactivity and potential biological activity. This makes it a candidate for further investigation in various therapeutic contexts.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Hydrazone : The reaction begins with the condensation of 3-methyl-4-nitrobenzoic acid with hydrazine to form the corresponding hydrazide.

- Cyclization : The hydrazide is then reacted with 2-oxoindole derivatives under acidic or basic conditions to yield the final product.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Several studies have explored the anticancer properties of hydrazone derivatives, including this compound. The presence of the nitro group and the indoline moiety may enhance its ability to inhibit cancer cell proliferation:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study : In vitro studies demonstrated that derivatives similar to this compound exhibit IC values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Testing Against Pathogens : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 32 µg/mL |

| Gram-negative | 64 µg/mL |

| Fungal strains | 128 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented:

- Mechanism : Compounds containing indole and hydrazone structures are known to inhibit pro-inflammatory cytokines, suggesting that this compound may exhibit similar properties .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, thereby disrupting cellular functions in target organisms.

- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways associated with cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.